

An In-depth Technical Guide to the Physical and Chemical Properties of Trimethoxysilane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trimethoxysilane*

Cat. No.: *B1233946*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Trimethoxysilane (TMS), an organosilicon compound with the formula $\text{HSi}(\text{OCH}_3)_3$, is a versatile and highly reactive molecule.^[1] It serves as a fundamental building block in the synthesis of a wide array of silicone materials and functionalized surfaces.^[1] Its dual reactivity, stemming from the hydrolyzable methoxy groups and the silicon-hydrogen bond, makes it a valuable tool in surface modification, particularly in the fields of biomaterials, drug delivery, and diagnostics.^{[2][3]} This technical guide provides a comprehensive overview of the core physical and chemical properties of **trimethoxysilane**, detailed experimental protocols for its characterization, and visual representations of its key reaction pathways and experimental workflows.

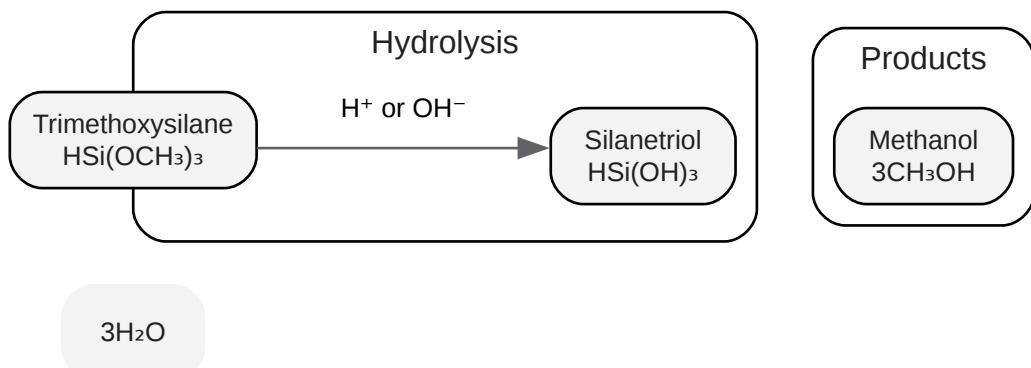
Physical Properties

Trimethoxysilane is a clear, colorless liquid with a pungent odor.^{[1][4]} It is a flammable substance and should be handled with appropriate safety precautions in a well-ventilated area.^{[4][5]} A summary of its key physical and chemical properties is presented in the table below.

Property	Value	Reference
Molecular Formula	$C_3H_{10}O_3Si$	[1]
Molar Mass	$122.195 \text{ g}\cdot\text{mol}^{-1}$	[1]
Appearance	Clear colorless liquid	[1]
Density	0.96 g/mL at 25 °C	[6]
Melting Point	-115 °C	[1] [7]
Boiling Point	81-84 °C	[1] [6] [7]
Refractive Index (n _{20/D})	1.358	[6]
Vapor Pressure	< 7.2 mmHg at 20 °C	[1]
Solubility in water	Slightly soluble, hydrolyzes	[1] [7]

Chemical Properties and Reactivity

The chemical behavior of **trimethoxysilane** is dominated by the reactivity of its silicon-hydrogen bond and the hydrolysis and condensation of its methoxy groups.


Hydrolysis and Condensation

In the presence of water, **trimethoxysilane** undergoes hydrolysis to form silanetriol and methanol.[\[1\]](#) This reaction is a critical first step in the use of **trimethoxysilane** as a surface modifying agent. The hydrolysis can be catalyzed by both acids and bases.[\[3\]](#)[\[8\]](#)

The resulting silanol groups are highly reactive and can undergo condensation in two primary ways:

- Surface Condensation: Silanol groups can react with hydroxyl groups on the surface of inorganic substrates (like glass, silica, and metal oxides) to form stable covalent siloxane bonds (Si-O-Substrate). This anchors the silane to the surface.[\[2\]](#)[\[8\]](#)
- Self-Condensation: Adjacent hydrolyzed silane molecules can condense with each other to form a cross-linked polysiloxane network on the surface.[\[2\]](#)[\[8\]](#)

The interplay between hydrolysis and condensation is crucial for forming a stable and functional silane layer. The rates of these reactions are influenced by several factors, including pH, water concentration, and the solvent used.^[8] Acidic conditions generally favor hydrolysis, while basic conditions promote condensation.^[8]

[Click to download full resolution via product page](#)

Hydrolysis of **Trimethoxysilane** to Silanetriol and Methanol.

Reactions Involving the Si-H Bond

The silicon-hydrogen bond in **trimethoxysilane** is reactive and can participate in various addition reactions. For instance, it can be added across a double bond in the presence of a suitable catalyst, a process known as hydrosilylation. This reaction is instrumental in synthesizing a wide range of organofunctional silanes.^[1]

Synthesis

Trimethoxysilane can be synthesized through several methods. A common industrial process involves the direct reaction of silicon metal with methanol in the presence of a copper catalyst.^{[1][9][10][11]} The reaction is typically carried out at elevated temperatures.^[10]

Applications in Research and Drug Development

The ability to functionalize surfaces with **trimethoxysilane** and its derivatives has significant implications for the pharmaceutical and biomedical fields.

- **Biomaterials and Tissue Engineering:** Surface modification with **trimethoxysilanes** can enhance the biocompatibility of implants and tissue scaffolds. By introducing specific

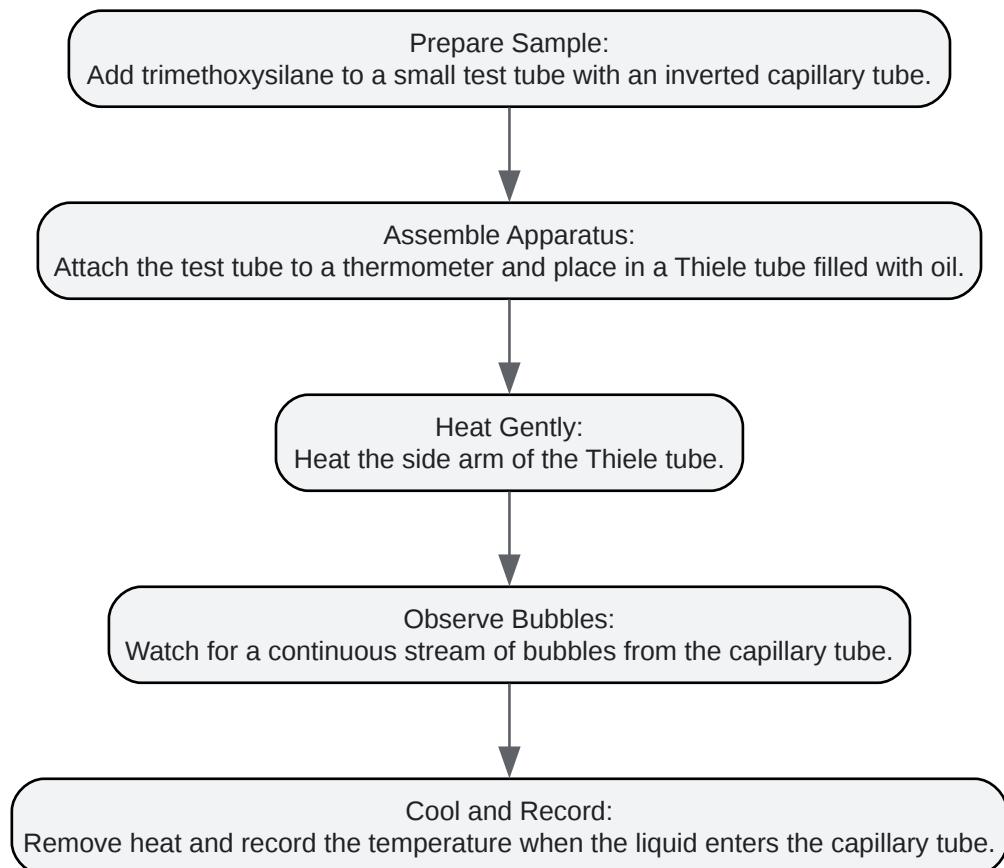
functional groups, cell adhesion and proliferation can be controlled, leading to improved integration with surrounding tissues.[2]

- Drug Delivery Systems: Trialkoxysilanes are pivotal in creating advanced drug delivery systems. For example, nanoparticles can be functionalized to increase drug loading capacity and control the release of therapeutic agents.[2]
- Biosensors and Diagnostics: The immobilization of biomolecules, such as antibodies and enzymes, on sensor surfaces is a critical step in biosensor development. **Trimethoxysilane** chemistry provides a stable and reliable method for attaching these bioreceptors.[2]

Experimental Protocols

The following are generalized protocols for determining key physical properties of **trimethoxysilane** and for its application in surface modification. These should be adapted based on specific laboratory conditions and safety guidelines.

Determination of Boiling Point (Micro-scale)


This method is suitable for small quantities of liquid.

Materials:

- Thiele tube
- Thermometer
- Small test tube
- Capillary tube (sealed at one end)
- Mineral oil
- Heating source (Bunsen burner or hot plate)
- Sample of **trimethoxysilane**

Procedure:

- Fill the Thiele tube with mineral oil to a level just above the side arm.
- Place a small amount (a few drops) of **trimethoxysilane** into the small test tube.
- Invert the capillary tube (sealed end up) and place it inside the test tube containing the sample.
- Attach the test tube to the thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb.
- Suspend the thermometer and test tube assembly in the Thiele tube, immersing the sample in the oil.
- Gently heat the side arm of the Thiele tube.
- Observe a stream of bubbles emerging from the open end of the capillary tube.
- When a continuous stream of bubbles is observed, remove the heat.
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.

[Click to download full resolution via product page](#)

Workflow for Boiling Point Determination.

Determination of Refractive Index

The refractive index is a measure of how much light bends when it passes through a substance.

Materials:

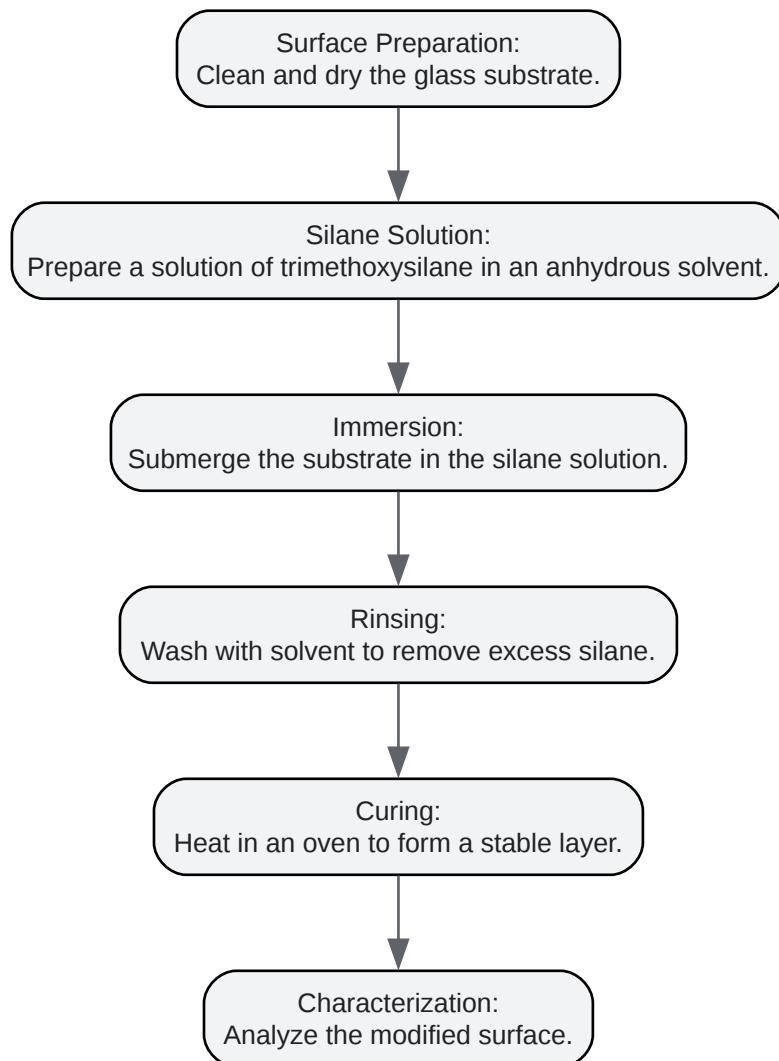
- Abbe refractometer
- Dropper or pipette
- Sample of **trimethoxysilane**
- Solvent for cleaning (e.g., isopropanol)

- Lens paper

Procedure:

- Ensure the prism of the Abbe refractometer is clean and dry.
- Calibrate the refractometer using a standard with a known refractive index (e.g., distilled water).
- Using a clean dropper, place a few drops of **trimethoxysilane** onto the prism.
- Close the prism and allow the sample to spread evenly.
- Look through the eyepiece and adjust the knob to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
- Read the refractive index value from the scale.
- Clean the prism thoroughly with a suitable solvent and lens paper after the measurement.

Protocol for Silanization of Glass Surfaces


This protocol outlines the general steps for modifying a glass surface with **trimethoxysilane**.

Materials:

- Glass substrates (e.g., microscope slides)
- **Trimethoxysilane**
- Anhydrous solvent (e.g., toluene or ethanol)
- Acid or base catalyst (optional, e.g., acetic acid or ammonia)
- Cleaning solution (e.g., piranha solution - handle with extreme care)
- Oven
- Beakers and glassware

Procedure:

- **Surface Cleaning:** Thoroughly clean the glass substrates to ensure a high density of surface hydroxyl groups. This can be achieved by sonication in a cleaning solution followed by rinsing with deionized water and drying.
- **Silane Solution Preparation:** In a fume hood, prepare a solution of **trimethoxysilane** (typically 1-5% v/v) in an anhydrous solvent. If a catalyst is used, it should be added to the solution.
- **Silanization:** Immerse the cleaned and dried glass substrates in the silane solution. The reaction is typically carried out for a specific duration (e.g., 30 minutes to a few hours) at a controlled temperature.
- **Rinsing:** After the reaction, remove the substrates from the solution and rinse them thoroughly with the anhydrous solvent to remove any unreacted silane.
- **Curing:** Cure the coated substrates in an oven (e.g., at 110-120 °C for 1 hour) to promote the formation of a stable siloxane network.
- **Characterization:** The modified surface can be characterized using techniques such as contact angle measurement, X-ray photoelectron spectroscopy (XPS), or atomic force microscopy (AFM).

[Click to download full resolution via product page](#)

General workflow for the silanization of a glass surface.

Safety Information

Trimethoxysilane is a flammable liquid and vapor. It is toxic if inhaled or ingested and can cause skin and eye irritation.^{[4][7]} It is crucial to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.^[5] Avoid contact with moisture, as it can hydrolyze to produce flammable and toxic methanol.^[1] Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and ignition sources.^[5]

In conclusion, **trimethoxysilane** is a chemical of significant interest due to its versatile reactivity, which enables the precise engineering of surfaces at the molecular level. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for its effective and safe application in advanced research and development, particularly within the pharmaceutical and biomedical sectors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Trimethoxysilane - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Trimethoxysilane | 2487-90-3 [chemicalbook.com]
- 7. Trimethoxysilane | C3H10O3Si | CID 17215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. CN101735257A - Method for synthesizing trimethoxy silane - Google Patents [patents.google.com]
- 10. EP0462359A1 - Trimethoxysilane preparation via the methanol-silicon reaction with recycle - Google Patents [patents.google.com]
- 11. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Trimethoxysilane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1233946#physical-and-chemical-properties-of-trimethoxysilane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com